2,2-diethyl-2H-1,3-benzodioxol-5-amine CAS 67482-20-6 properties
2,2-diethyl-2H-1,3-benzodioxol-5-amine CAS 67482-20-6 properties
CAS: 67482-20-6 | Formula: C₁₁H₁₅NO₂ | Role: Lipophilic Bioisostere & Scaffold
Executive Summary
2,2-diethyl-2H-1,3-benzodioxol-5-amine (CAS 67482-20-6) is a specialized aniline derivative featuring a gem-diethyl substituted dioxole ring fused to a benzene core.[1][2] Unlike the ubiquitous 1,3-benzodioxole (methylenedioxy) motif found in natural products like safrole or drugs like tadalafil, the 2,2-diethyl variant is engineered for enhanced metabolic stability and lipophilicity.
This guide targets medicinal chemists and process engineers, positioning the molecule not merely as a reagent, but as a strategic bioisostere for the 3,4-dimethoxyphenyl and 3,4-methylenedioxyphenyl groups. By sterically occluding the dioxole bridge, the ethyl groups mitigate the risk of cytochrome P450-mediated metabolic activation (quinone methide formation), a common liability of unsubstituted benzodioxoles.
Physicochemical Profile
The introduction of two ethyl groups at the C2 position significantly alters the physicochemical landscape compared to the parent benzodioxole.
| Property | Value / Description | Implications for Drug Design |
| Molecular Weight | 193.24 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| Physical State | Low-melting solid or viscous oil | Handling requires gentle warming; prone to oxidation if stored improperly. |
| LogP (Predicted) | ~2.8 - 3.1 | Higher lipophilicity than methylenedioxy analogs (LogP ~1.2), improving membrane permeability. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Typical aniline basicity; suitable for reductive aminations and amide couplings. |
| H-Bond Donors/Acc | 2 (NH₂), 2 (O) | Balanced profile for receptor binding pockets. |
| Topological PSA | ~47 Ų | Excellent range for CNS and oral bioavailability. |
Synthetic Methodology
The synthesis of CAS 67482-20-6 requires overcoming the entropic penalty of forming a 5-membered ring with a sterically hindered ketone (3-pentanone). The following protocol prioritizes regiocontrol and yield.
Core Retrosynthesis
The most robust route proceeds via the ketalization of 4-nitrocatechol , followed by chemoselective reduction. This avoids the regioselectivity issues inherent in nitrating the pre-formed 2,2-diethylbenzodioxole.
Detailed Protocol
Step 1: Ketalization (The "Gem-Diethyl" Installation)
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Reagents: 4-Nitrocatechol (1.0 eq), 3-Pentanone (5.0 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq).
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Solvent: Toluene (Dean-Stark conditions).
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Procedure:
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Suspend 4-nitrocatechol in toluene.
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Add 3-pentanone and pTsOH.
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Reflux with continuous water removal (Dean-Stark trap) for 24–48 hours. The excess ketone drives the equilibrium.
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Workup: Wash with 5% NaHCO₃ (removes unreacted catechol/acid). Dry organic layer and concentrate.
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Yield Target: 75–85% of 2,2-diethyl-5-nitro-1,3-benzodioxole.
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Step 2: Chemoselective Reduction
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Reagents: H₂ (1 atm) or Ammonium Formate, 10% Pd/C (catalytic).
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Solvent: Ethanol or Methanol.
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Procedure:
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Dissolve the nitro intermediate in ethanol.
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Add Pd/C (5 wt% loading).
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Stir under H₂ balloon or treat with ammonium formate at reflux (transfer hydrogenation) to avoid over-reduction or hydrogenolysis of the benzylic C-O bonds (though stable, care is warranted).
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Purification: Filter through Celite. Concentrate. If the product is an oil, convert to the HCl salt for long-term storage.
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Visualization: Synthetic Workflow
Figure 1: Two-step synthetic pathway from commercially available 4-nitrocatechol.
Structural Utility in Drug Design
The 2,2-diethyl-1,3-benzodioxole moiety is not just a passive linker; it is a functional tool for optimizing Drug Metabolism and Pharmacokinetics (DMPK).
The "Gem-Diethyl" Effect
Standard methylenedioxy groups (-OCH₂O-) are susceptible to metabolic oxidation by CYP450 enzymes. This oxidation leads to the opening of the ring and the formation of a reactive ortho-quinone , which can cause hepatotoxicity.
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Mechanism of Stabilization: The two ethyl groups at the C2 position create significant steric bulk . This prevents the P450 heme iron from approaching the acetal carbon, effectively blocking the primary metabolic soft spot.
Reactivity Map
As an aniline, CAS 67482-20-6 participates in standard nitrogen-based electrophilic attacks, but the electron-donating nature of the dioxole ring (similar to dialkoxybenzene) activates the aromatic ring at the C6 position.
Figure 2: Primary reactivity vectors for medicinal chemistry elaboration.
Handling & Safety Protocols
While specific toxicological data for this CAS is limited, it must be handled with the rigor accorded to all aromatic amines.
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Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (structural alert for anilines, though the dioxole substitution may mitigate this).
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (darkening) upon air exposure.
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Spill Response: Do not use water. Adsorb with sand or vermiculite. Incinerate in a chemical waste facility.
References
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Murray, M. (2000). Mechanisms of inhibitory and mechanistic-based inactivation of cytochrome P450 by methylenedioxyphenyl compounds. Current Drug Metabolism. Link
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Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[3] 1. Molecular frameworks. Journal of Medicinal Chemistry. Link
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Accela ChemBio. (2024). Product Analysis: 2,2-diethyl-2H-1,3-benzodioxol-5-amine (CAS 67482-20-6).[1][2][4] Accela ChemBio Catalog. Link
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Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Sources
- 1. 1309887-73-7,4-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1306606-66-5,4,5,6,7-tetrahydro-2H-indazol-7-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. prepchem.com [prepchem.com]
- 4. 67482-20-6|2,2-Diethyl-2H-1,3-benzodioxol-5-amine|BLD Pharm [bldpharm.com]
